(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine
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Overview
Description
(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine is a chiral amine compound featuring a cyclobutane ring substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through cycloaddition reactions or by ring-closing metathesis.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific conditions.
Amine Introduction: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may yield secondary amines.
Scientific Research Applications
(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which (1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclobutane ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine: Similar structure but with a trifluoromethyl group.
(1R,2R)-2-(Methyl)cyclobutan-1-amine: Similar structure but with a methyl group.
Uniqueness
(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds are often sought after for their enhanced metabolic stability and bioavailability.
Properties
Molecular Formula |
C5H9F2N |
---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(1R,2R)-2-(difluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(3)8/h3-5H,1-2,8H2/t3-,4-/m1/s1 |
InChI Key |
XLYVASGSYGCJCL-QWWZWVQMSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(F)F)N |
Canonical SMILES |
C1CC(C1C(F)F)N |
Origin of Product |
United States |
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